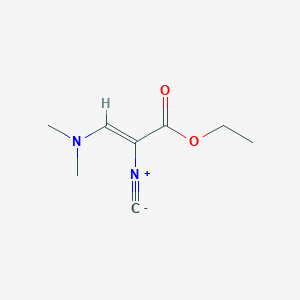

ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate

Description

Properties

IUPAC Name |

ethyl (Z)-3-(dimethylamino)-2-isocyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-12-8(11)7(9-2)6-10(3)4/h6H,5H2,1,3-4H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISAVXQFGRNLNT-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2z 3 Dimethylamino 2 Isocyanoacrylate and Its Analogues

Established Preparative Routes

The most established and direct route to ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate involves the condensation of an active methylene (B1212753) compound, ethyl isocyanoacetate, with an amide acetal (B89532), such as N,N-dimethylformamide diethyl acetal.

The reaction between ethyl isocyanoacetate and N,N-dimethylformamide diethyl acetal represents a classic approach to the formation of a β-dimethylamino substituted acrylate (B77674) system. The isocyanoacetate provides the active methylene group, which is sufficiently acidic to react with the electrophilic carbon of the amide acetal. This type of reaction is a well-documented method for the synthesis of enamines from compounds containing active methylene groups.

The general mechanism involves the initial attack of the carbanion, generated from ethyl isocyanoacetate, on the central carbon of the N,N-dimethylformamide diethyl acetal. This is followed by the elimination of two molecules of ethanol (B145695) to form the stable, conjugated enamine product. The reaction is typically driven to completion by the removal of the alcohol byproduct, often through distillation.

A similar reagent, known as Bredereck's reagent (tert-butoxybis(dimethylamino)methane), is also a powerful aminomethylenating agent for CH2-acidic compounds and is expected to react readily with ethyl isocyanoacetate to yield the desired product. enamine.netmyuchem.com

The optimization of the reaction between ethyl isocyanoacetate and N,N-dimethylformamide diethyl acetal is crucial for achieving high yields and purity of the desired (Z)-isomer. Several parameters can be systematically varied to enhance the reaction efficiency.

Solvent: The choice of solvent can significantly influence the reaction rate and equilibrium position. Aprotic solvents of varying polarity, such as toluene, xylene, or dimethylformamide (DMF), are often employed. High-boiling point solvents can facilitate the removal of ethanol, thereby shifting the equilibrium towards the product.

Temperature: The reaction temperature is a critical factor. Higher temperatures generally accelerate the reaction and aid in the distillation of ethanol. However, excessive heat may lead to side reactions or decomposition of the product. The optimal temperature is typically determined empirically for each specific substrate combination.

Stoichiometry: The molar ratio of the reactants can affect the yield. Using a slight excess of the more volatile or less expensive reagent, typically the amide acetal, can help to drive the reaction to completion.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials. This is often followed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

A hypothetical optimization study for this reaction is presented in the table below, based on general principles of enamine synthesis.

| Entry | Solvent | Temperature (°C) | Reactant Ratio (Isocyanoacetate:Acetal) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 80 | 1:1.1 | 6 | 75 |

| 2 | Toluene | 110 | 1:1.1 | 4 | 85 |

| 3 | Xylene | 140 | 1:1.1 | 2 | 92 |

| 4 | DMF | 120 | 1:1.1 | 3 | 88 |

| 5 | Xylene | 140 | 1:1.5 | 2 | 95 |

This is a representative data table based on analogous reactions and is intended for illustrative purposes.

Emerging and Optimized Synthetic Protocols

Recent advancements in synthetic methodology have focused on developing more efficient, atom-economical, and environmentally benign approaches for the synthesis of complex molecules like ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. For the synthesis of analogues of the target compound, one-pot procedures have been developed. For instance, a one-pot method for preparing 3-N,N-dimethylamino ethyl acrylate involves the reaction of ethyl acetate, dimethylamine, and carbon monoxide under the influence of catalysts. While not directly applicable to the isocyano-variant, this approach highlights the potential for developing convergent one-pot strategies.

A potential one-pot synthesis for the target compound could involve the in-situ generation of ethyl isocyanoacetate from a suitable precursor, followed by the direct reaction with N,N-dimethylformamide diethyl acetal.

The use of catalysts can significantly enhance the rate and selectivity of the enamine formation. While the reaction between a highly active methylene compound and an amide acetal can often proceed thermally, certain catalysts can promote the reaction under milder conditions.

Acid Catalysis: Protic or Lewis acids can activate the amide acetal, making it more electrophilic and susceptible to nucleophilic attack. However, care must be taken as acidic conditions can also lead to the hydrolysis of the ester or undesired reactions of the isocyano group.

Base Catalysis: A base can be used to deprotonate the active methylene compound, increasing its nucleophilicity. Common bases include alkali metal alkoxides or non-nucleophilic organic bases.

The development of novel catalyst systems, including organocatalysts, could lead to more efficient and selective syntheses of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate.

Stereoselective Synthesis Strategies and Isomer Control

The geometry of the double bond in ethyl 3-(dimethylamino)-2-isocyanoacrylate is a critical aspect of its structure. The (Z)-isomer is often the thermodynamically more stable product in related systems due to intramolecular hydrogen bonding or favorable steric interactions. However, controlling the stereochemical outcome is a key challenge in the synthesis of such compounds.

The stereoselectivity of the reaction between an active methylene compound and an amide acetal can be influenced by several factors:

Reaction Conditions: The solvent and temperature can affect the equilibrium between the (Z) and (E) isomers. In some cases, prolonged reaction times at elevated temperatures can lead to the isomerization to the more stable isomer.

Nature of the Substituents: The steric and electronic properties of the substituents on both the active methylene compound and the amide acetal can influence the preferred stereoisomer.

Catalyst: The choice of catalyst can play a crucial role in directing the stereochemical outcome of the reaction. Chiral catalysts could potentially be employed to achieve enantioselective syntheses of related compounds.

For β-aminoacrylates, both E- and Z-selective syntheses have been developed through the careful choice of acid or base catalysis and solvent. nih.gov It is plausible that similar strategies could be applied to control the stereochemistry of ethyl 3-(dimethylamino)-2-isocyanoacrylate. The (Z)-configuration is often favored in related enamines due to the formation of an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. While the target molecule has a dimethylamino group and thus no N-H for hydrogen bonding, the stereochemistry will be dictated by the minimization of steric interactions and favorable orbital overlap in the transition state.

Control over (Z)-Configuration

The selective formation of the (Z)-configuration in the synthesis of ethyl 3-(dimethylamino)-2-isocyanoacrylate is a critical aspect of its preparation. The reaction between ethyl isocyanoacetate and N,N-dimethylformamide diethyl acetal inherently favors the formation of the (Z)-isomer. This stereoselectivity is likely governed by the mechanism of the condensation reaction.

While the detailed mechanistic studies for this specific reaction are not extensively documented in the readily available literature, the formation of enamines and related compounds often proceeds through intermediates where steric and electronic factors dictate the geometry of the final product. In this case, the approach of the ethyl isocyanoacetate to the activated dimethylformamide derivative likely proceeds through a transition state that minimizes steric hindrance, leading to the thermodynamically more stable (Z)-isomer. The presence of the ester and isocyano groups influences the electron distribution and spatial arrangement of the molecule, further directing the stereochemical outcome. The confirmation of the (Z)-configuration is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, where the coupling constants and the chemical shifts of the vinylic protons can elucidate the geometric arrangement around the double bond. chemicalbook.com

Below is a table summarizing the key aspects of the synthesis and stereochemical control:

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Stereochemistry |

| Ethyl isocyanoacetate, N,N-Dimethylformamide diethyl acetal | Ethanol, Tert-butyl methyl ether (for workup), Silica gel | 0°C to room temperature, 30 hours | Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate | 75% | (Z)-isomer confirmed by NMR |

Chiral Auxiliary Approaches (if applicable)

As of the current available scientific literature, there are no specific documented applications of chiral auxiliary approaches for the asymmetric synthesis of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate or its close analogues. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer. After the desired stereocenter is established, the auxiliary is removed.

While the field of asymmetric synthesis is vast and employs various strategies, including the use of chiral catalysts and reagents, the application of chiral auxiliaries to this particular class of enamino isocyanoacrylates has not been reported. Research in this area could be a potential avenue for future investigations to access enantiomerically enriched versions of this and related compounds.

Chemical Reactivity and Transformation Pathways of Ethyl 2z 3 Dimethylamino 2 Isocyanoacrylate

Dual Reactivity as a Nucleophile and Electrophile

The electronic structure of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate allows it to act as both a nucleophile and an electrophile. The electron density from the nitrogen atom of the dimethylamino group is delocalized across the α,β-unsaturated system, increasing the nucleophilicity of the α-carbon. Conversely, the isocyanide group and the acrylate (B77674) moiety render the β-carbon and the isocyanide carbon susceptible to nucleophilic attack. This dual reactivity is a hallmark of "push-pull" alkenes and dictates its interaction with a wide range of reaction partners.

The nucleophilic character is primarily centered on the α-carbon, which can react with various electrophiles. The electrophilic sites include the β-carbon of the acrylate system and the carbon atom of the isocyanide group. This ambiphilic nature allows the molecule to participate in a diverse array of chemical transformations.

Role of the Isocyanide Functional Group in Reaction Initiation

The isocyanide (or isonitrile) functional group is a key player in initiating the diverse reactivity of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate. Isocyanides are known for their ability to undergo α-addition reactions and participate in various multicomponent reactions. nih.gov The carbon atom of the isocyanide group is formally divalent, possessing both a lone pair of electrons and a vacant p-orbital, which allows it to act as both a nucleophile and an electrophile. scripps.edu

This functional group is pivotal in cycloaddition reactions, particularly [4+1] cycloadditions, where it can react with a variety of 1,4-dielectric systems to form five-membered rings. The isocyanide group's ability to be trapped by intramolecular nucleophiles following an initial reaction is a common motif in the synthesis of heterocycles. nih.gov

Formation and Reactivity of Nitrilium Ylide Intermediates

A significant aspect of isocyanide chemistry is the formation of nitrilium ylides or their isomeric nitrilium ions. These highly reactive intermediates are often generated in situ and can be trapped by various nucleophiles. nih.gov In the context of multicomponent reactions, the nucleophilic attack of the isocyanide on an imine (formed from an amine and a carbonyl compound) leads to a nitrilium intermediate. nih.govbeilstein-journals.org This intermediate is then typically attacked by a carboxylic acid or another nucleophile present in the reaction mixture. nih.gov

While direct evidence for nitrilium ylide formation from ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is not extensively detailed in readily available literature, the presence of the isocyanide group strongly suggests its potential to form such intermediates under appropriate reaction conditions, for instance, in the presence of aldehydes and carboxylic acids in Ugi-type reactions.

Electrophilic β-Carbon Activation and Nucleophilic Attack

The "push-pull" nature of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate leads to a significant polarization of the double bond. The electron-donating dimethylamino group at the β-position increases the electron density of the double bond, while the electron-withdrawing acrylate and isocyanide groups at the α-position make the β-carbon electrophilic. This activation facilitates the conjugate addition of nucleophiles to the β-carbon.

This reactivity pattern is characteristic of Michael acceptors. A wide range of nucleophiles can potentially react at this position, leading to the formation of a new carbon-heteroatom or carbon-carbon bond. The interaction between the dimethylamino group and an electron-deficient alkene has been shown to be a key factor in activating the alkene towards nucleophilic attack. scispace.com

Rearrangement Reactions and Domino Processes

The multifunctionality of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate makes it an ideal substrate for rearrangement reactions and domino (or cascade) processes. Domino reactions, where a single event triggers a cascade of subsequent transformations, are highly efficient in building molecular complexity. illinois.edu

Given the array of reactive sites, an initial reaction, for example, a nucleophilic attack on the β-carbon or a reaction involving the isocyanide group, can generate an intermediate that undergoes subsequent intramolecular cyclization or rearrangement. Isocyanide-based multicomponent reactions are well-known to be incorporated into tandem sequences, leading to the rapid assembly of complex heterocyclic structures. illinois.edusemanticscholar.org For instance, an initial multicomponent reaction could be followed by an intramolecular cyclization, leveraging the different reactive centers within the molecule.

Applications in Multicomponent Reactions Mcrs

Ugi-Type Reactions and their Mechanistic Variants

The Ugi reaction is a cornerstone of MCR chemistry, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide product. wikipedia.orgnih.gov Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate serves as a sophisticated isocyanide component in this reaction, where its primary utility lies not in the formation of stable bis-amide products but in the generation of versatile intermediates.

In a standard Ugi four-component reaction (U-4CR), ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate reacts as the isocyanide component. The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. wikipedia.org The isocyanide undergoes α-addition to the iminium ion, forming a nitrilium intermediate that is subsequently trapped by the carboxylate anion. nih.gov A final, irreversible Mumm rearrangement yields the Ugi product. wikipedia.org When ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is used, the resulting product contains the dimethylaminoacrylate group, which is primed for subsequent transformations.

The true value of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is realized in modified Ugi reactions that exploit its nature as a convertible isocyanide. mdpi.comnih.gov The term "convertible" signifies that the isocyanide-derived amide fragment can be easily removed or converted into other functional groups post-reaction. beilstein-journals.org This reactivity allows for the synthesis of molecules that are not directly accessible through the classic Ugi reaction.

A prominent example of this unique reactivity is its application in the synthesis of thiazoles. A polymer-bound version, 3-N,N-(dimethylamino)-2-isocyanoacrylate resin, has been successfully employed in a solid-phase Ugi reaction to generate thiazole (B1198619) derivatives. mdpi.comresearchgate.net In this sequence, the initial Ugi adduct is not the final product but an intermediate that undergoes a post-condensation transformation, leveraging the unique properties of the isocyanide to facilitate heterocycle formation.

Table 1: Representative Scheme for Modified Ugi Reaction

| Step | Reaction Type | Reactants | Key Intermediate/Product | Purpose |

| 1 | Ugi 4-CR | Aldehyde, Amine, Carboxylic Acid, 3-N,N-(dimethylamino)-2-isocyanoacrylate Resin | Resin-bound Ugi Adduct | Rapid assembly of a complex intermediate. |

| 2 | Post-Condensation | Ugi Adduct, Reagents for Cyclization/Cleavage | Thiazole Derivative | Transformation of the intermediate into a heterocyclic scaffold. |

The convertible nature of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is a key enabler of divergent synthesis. After the initial Ugi condensation, the resulting adduct can be treated with different reagents to yield distinct product classes from a single intermediate. For instance, cleavage of the Ugi product with a nucleophile like 3-methylbutylamine can liberate a new amide, while treatment with lithium hydroxide (B78521) (LiOH) can produce the corresponding carboxylic acid. nih.gov This strategy introduces an additional element of diversity into the final products, starting from the same set of initial Ugi reactants. nih.gov This flexibility allows for the rapid generation of compound libraries with varied functional groups at the position originally occupied by the isocyanide. beilstein-journals.org

Passerini Reactions and Related Three-Component Couplings

The Passerini reaction is one of the oldest isocyanide-based MCRs, combining a carbonyl compound, a carboxylic acid, and an isocyanide to directly form α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents, involving a trimolecular, cyclic transition state. wikipedia.orgorganic-chemistry.orgsemanticscholar.org As an isocyanide, ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate could theoretically participate in this three-component coupling.

Despite the theoretical potential for ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate to act as the isocyanide component in a Passerini reaction, a review of the scientific literature does not reveal specific examples of its application in this context. Consequently, there is no documented research on its use in diastereoselective Passerini reactions. The focus of this particular isocyanide appears to be overwhelmingly on its utility as a convertible reagent in Ugi-type reactions.

Synthesis of Complex Molecular Architectures and Scaffolds

Heterocyclic Compound Synthesis

Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is a highly functionalized reagent whose unique combination of an isocyanide, an acrylate (B77674), and an enamine moiety makes it an exceptional precursor for a diverse range of heterocyclic systems. Its reactivity allows for its participation in various cyclization and multicomponent reactions, leading to the formation of important chemical scaffolds.

Thiazole (B1198619) Derivatives

The construction of the thiazole ring is a notable application of alkyl-(Z)-3-(dimethylamino)-2-isocyanoacrylates. researchgate.net Thiazoles are a class of sulfur-containing heterocycles prevalent in many biologically active compounds, including vitamin B1. pharmaguideline.com The synthesis of thiazole derivatives from ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate typically involves its reaction with a sulfur-containing nucleophile, such as a thioamide.

The general mechanism involves the reaction of the isocyano group, which acts as a one-carbon component, with the thioamide. This process is a key step in isocyanide-based multicomponent reactions geared towards creating biologically relevant heterocycles. researchgate.net The versatility of this approach allows for the synthesis of a variety of substituted thiazoles by simply changing the thioamide reactant.

Table 1: Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate | Thioamides | Substituted Thiazoles | researchgate.net |

Imidazole (B134444) Ring Formation

While direct synthesis examples using the ethyl ester are not extensively documented, a closely related analogue, Wang resin-bound 3-N,N-(dimethylamino)-isocyanoacrylate, has been successfully employed in the solid-phase synthesis of imidazole-4-carboxylic acids. This reaction proceeds under microwave irradiation, highlighting an efficient method for creating imidazole libraries. The isocyanoacrylate moiety is crucial for the cyclization process that forms the imidazole ring. Given the similar reactive groups, it is plausible that ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate could be used in solution-phase syntheses to achieve similar outcomes. The formation of the imidazole ring often involves a [3+2] cycloaddition, where the isocyanoacrylate provides three atoms to the final ring system. researchgate.net

Pyrazine (B50134) Scaffold Construction

The direct application of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate in the construction of pyrazine scaffolds is not prominently featured in available literature. Classical pyrazine syntheses typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-aminocarbonyl compounds. researchgate.net

However, the functional groups present in ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate suggest its potential as a precursor for pyrazine synthesis through a multi-step pathway. For instance, modification of the isocyanoacrylate could potentially yield a synthon that is amenable to established pyrazine-forming reactions. This could involve dimerization and subsequent oxidation, a common strategy in pyrazine synthesis. researchgate.net While this remains a hypothetical application, the compound's rich chemistry invites exploration into such synthetic routes.

Oxazole (B20620) and Other Nitrogen-Containing Heterocycles

The isocyano group is a well-established precursor for the synthesis of oxazole rings. nih.gov Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for generating molecular complexity and are frequently used to synthesize heterocyclic scaffolds, including benzoxazoles. mdpi.com Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, with its activated isocyano functionality, is a prime candidate for these types of transformations.

In a typical reaction, the isocyanide would react with a carbonyl compound (an aldehyde or ketone) and a nucleophile (like a carboxylic acid or an amine) to form an intermediate that can cyclize to yield an oxazole or another nitrogen-containing heterocycle. mdpi.comcymitquimica.com For example, a reaction with an aldehyde could proceed via a van Leusen-type mechanism, where the isocyanide and the aldehyde form the oxazole ring. nih.gov This versatility makes the compound a valuable tool for accessing a wide range of nitrogen heterocycles. nih.gov

Polycyclic and Fused Heterocyclic Systems

The utility of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate extends to the synthesis of more complex polycyclic and fused heterocyclic systems. The heterocycles formed in the initial reactions, such as thiazoles or imidazoles, can serve as platforms for subsequent annulation reactions. For instance, a thiazole derivative synthesized from the isocyanoacrylate can possess functional groups that allow for the construction of an adjoining ring, leading to systems like pyrano[2,3-d]thiazoles. purkh.com

Furthermore, the adducts from Ugi reactions utilizing isocyanoacrylates can be designed with additional functional groups. These groups can then participate in post-condensation cyclization strategies to generate fused nitrogen heterocycles, such as benzodiazepinones. researchgate.net This step-wise approach, where an initial heterocycle is formed and then elaborated upon, is a powerful strategy in complex molecule synthesis, enabling access to diverse and complex scaffolds like imidazothiazoles. nih.govnih.gov

Role as a Key Intermediate in Complex Molecule Assembly

Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is a prime example of a multifunctional building block in organic synthesis. researchgate.net Its value as a key intermediate stems from the presence of three distinct reactive centers within a compact structure: the isocyanide, the electron-deficient acrylate system, and the enamine. This trifunctional nature allows it to participate in a diverse array of chemical transformations, making it a powerful tool for the assembly of complex molecules.

The isocyano group is central to its utility, enabling its use in a variety of isocyanide-based multicomponent reactions (I-MCRs). mdpi.com These reactions, such as the Ugi and Passerini reactions, are highly valued for their efficiency and ability to generate molecular diversity from simple starting materials. nih.gov The acrylate portion of the molecule functions as a Michael acceptor, susceptible to nucleophilic attack, which can be exploited in various cyclization and addition reactions. beilstein-journals.org Finally, the dimethylamino group, as part of an enamine system, can act as a leaving group in nucleophilic substitution reactions, further expanding its synthetic potential.

The combination of these reactive sites allows for the strategic and controlled construction of a wide range of heterocyclic scaffolds, as detailed in the sections above. Its ability to serve as a precursor to thiazoles, imidazoles, and potentially oxazoles and pyrazines, which are core structures in many pharmaceuticals and other functional materials, underscores its importance as a key intermediate. researchgate.netnih.gov By enabling the rapid assembly of complex and diverse molecular architectures, ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate plays a crucial role in fields such as medicinal chemistry and materials science.

Applications in the Total Synthesis of Natural Products and Bioactive Analogs

A review of scientific literature was conducted to identify specific applications of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate in the total synthesis of the natural products Tubulysin and Nocardicin, as well as other complex natural product precursors.

The synthesis of Tubulysin and its derivatives is a significant area of research in medicinal chemistry due to their potent cytotoxic activity. nih.gov Synthetic strategies often involve complex, multi-step peptide couplings to assemble the constituent amino acids, including the unique residues Tubuvaline (Tuv) and Tubutyrosine (Tut). researchgate.netsemanticscholar.org Despite a thorough search of relevant literature, no specific examples were found detailing the use of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate as a reagent in the established synthetic routes toward Tubulysin derivatives.

Nocardicins are a class of monocyclic β-lactam antibiotics. researchgate.net Their synthesis is centered on the construction of the core four-membered azetidinone ring and the stereocontrolled introduction of its substituents. researchgate.net A comprehensive literature search did not yield any published methods employing ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate for the synthesis of the Nocardicin scaffold or its analogs.

While isocyanide-based multicomponent reactions are recognized for their utility in generating complex molecules, sometimes serving as precursors to natural products, specific instances of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate being used to generate a direct precursor for a complex natural product have not been prominently featured in the reviewed chemical literature.

Formation of Advanced Drug-like Molecule Scaffolds

The primary documented application of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is in the field of medicinal chemistry for the rapid assembly of drug-like heterocyclic scaffolds. Its utility stems from its role as a "convertible isocyanide" in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. mdpi.commdpi.comnih.gov IMCRs are highly valued in drug discovery for their efficiency, allowing for the creation of large libraries of structurally diverse compounds from simple building blocks in a single step. nih.govbeilstein-journals.org

The "convertible" nature of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is key to its function. nih.gov After participating in a multicomponent reaction, the (dimethylamino)acrylate portion of the molecule can be eliminated. This strategic removal transforms the initial adduct into a different, often more stable or synthetically useful, functional group.

A significant application is the synthesis of the thiazole ring system, a privileged scaffold found in numerous pharmaceuticals. researchgate.net Research has demonstrated that an alkyl 3-(dimethylamino)-2-isocyanoacrylate, often bound to a solid-phase resin for simplified purification, can react with an aldehyde and a source of sulfur (such as a thioacid or thioamide) in a multicomponent reaction to generate highly substituted thiazoles. researchgate.netresearchgate.net This approach provides a powerful tool for generating libraries of thiazole derivatives for biological screening. researchgate.net

Table 1: Multicomponent Synthesis of Thiazole Scaffolds

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Scaffold | Key Feature of Isocyanide |

| Aldehyde (R¹-CHO) | Thioacid (R²-COSH) | Alkyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate | 4-Carboxy-5-substituted-thiazole | Serves as a convertible C2 fragment for heterocycle formation. |

This strategy highlights the role of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate not as a component incorporated into the final structure, but as a versatile synthetic tool that enables the efficient construction of valuable molecular architectures for pharmaceutical research. researchgate.netresearchgate.net

Advanced Methodologies and Techniques in Research on Ethyl 2z 3 Dimethylamino 2 Isocyanoacrylate

Solid-Phase Synthesis and Polymer-Bound Reagents

Solid-phase synthesis (SPS) offers a powerful alternative to traditional solution-phase chemistry, primarily by simplifying the purification process. In SPS, reagents or substrates are immobilized on an insoluble polymer support, allowing excess reagents and byproducts to be washed away easily after each reaction step. cam.ac.uknih.gov This methodology is particularly advantageous for multi-step syntheses and the creation of chemical libraries. nih.gov

Development of Polymer-Supported Isocyanoacrylates

The immobilization of isocyanides or related precursors onto a polymer support is a key strategy to mitigate the challenges of handling volatile and odorous isocyanide compounds. nih.gov While direct research on polymer-supported ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is specific, the principles are well-established. Typically, a suitable resin, such as functionalized polystyrene, is used as the solid support. biotage.com The isocyanoacrylate moiety or a precursor can be attached to the resin via a linker. Subsequent reactions can be performed on the polymer-bound substrate, and the final product is cleaved from the support in the last step. This approach not only contains the volatile isocyanide but also leverages the broader benefits of solid-phase synthesis, such as ease of purification and the potential for automation. nih.gov

"Catch and Release" Methodologies

"Catch and release" is a purification and synthesis strategy that bridges solid-phase and solution-phase techniques. silicycle.com In this method, a target molecule is selectively captured from a solution by a solid support (the "catch" step). silicycle.com After impurities are washed away, the desired molecule is then cleaved from the support and collected in a pure form (the "release" step). silicycle.comsilicycle.com

For ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, this technique could be applied for purification. For instance, if the crude reaction mixture contains the basic dimethylamino group, it could be selectively captured by an acidic resin (e.g., a strong cation exchanger like tosic acid silica). silicycle.com All non-basic impurities would be washed away. The pure product could then be released by washing the resin with a basic solution, such as ammonia (B1221849) in methanol. silicycle.com This method avoids complex purification steps like column chromatography, making it highly efficient.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a crucial technology for accelerating chemical reactions. nih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govnih.gov These enhancements are attributed to the efficient and direct heating of the reaction mixture.

In the synthesis of cyanoacrylate derivatives, which are structurally related to ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, microwave assistance has proven highly effective. For example, the synthesis of various 3-arylamino-2-cyanoacrylates was achieved in just 30 minutes at 50°C with high yields (64.0% to 93.5%) under microwave irradiation, a significant improvement over conventional methods that can take many hours. nih.govnih.gov This suggests that the synthesis of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate could similarly benefit from this technology, leading to milder, faster, and more environmentally friendly reaction conditions. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Cyanoacrylate Data based on the synthesis of (E)-ethyl 3-(4-trifluoromethylphenylamino)-2-cyano-3-methylthio acrylate (B77674). nih.govresearchgate.net

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 10 hours (600 minutes) | 30 minutes |

| Yield | ~60% | >90% |

| Temperature | 50°C | 50°C |

| Conditions | Stirring in DMF-THF | 700W irradiation in DMF-THF |

Mechanistic Investigations using Advanced Spectroscopic Techniques

Understanding the precise reaction mechanisms and stereochemistry of molecules like ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is fundamental to controlling their synthesis and reactivity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for these investigations.

Advanced NMR Studies for Reaction Intermediates and Stereochemistry

NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry. magritek.com For ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, NMR is crucial for confirming the stereochemistry of the double bond. The designation "(2Z)" indicates a specific spatial arrangement of the substituents around the C2=C3 bond.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to confirm this configuration. wordpress.comnih.gov A NOESY experiment detects protons that are close in space. For the (Z)-isomer, a NOESY correlation would be expected between the proton on the C3 carbon and the protons of the ethyl ester group at the C2 position. The absence of this correlation, and the presence of a correlation to other protons, would suggest the (E)-isomer. Such experiments are definitive in assigning stereochemistry, especially in conjugated systems where E-Z isomerization might occur. nih.govnih.gov

Mass Spectrometry for Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for identifying reaction components and elucidating reaction pathways by detecting and characterizing intermediates. mdpi.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the observation of transient or unstable intermediates that might otherwise be undetectable. mdpi.com

In studying reactions involving ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, which contains both enamine and isocyanide functionalities, ESI-MS can be used to monitor the reaction progress in real-time. purdue.edu By coupling the mass spectrometer to a liquid chromatography system (LC-MS), one can separate the components of a reaction mixture and obtain mass spectra for each, helping to identify the starting materials, products, byproducts, and key intermediates. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment these ions, providing structural information that helps to confirm their identity and piece together the steps of the reaction mechanism. purdue.eduresearchgate.net

X-ray Crystallography for Structural Confirmation of Products

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method is paramount in synthetic chemistry for confirming the constitution and stereochemistry of reaction products. For derivatives of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, obtaining a single crystal of a product would allow for precise measurement of bond lengths, bond angles, and torsion angles, offering unequivocal proof of its molecular structure.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice diffracts the X-rays in a specific manner, which can be mathematically reconstructed into a detailed 3D model of the electron density of the molecule.

For instance, in a hypothetical reaction where ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate undergoes a cycloaddition, X-ray crystallography could confirm the regiochemistry and stereochemistry of the resulting cyclic product. The data obtained from such an analysis are typically presented in a crystallographic information file (CIF) and summarized in tables within a publication.

Table 1: Illustrative Crystallographic Data for a Related Compound (ethyl 2-cyano-3-N,N-dimethylaminoacrylate) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 4.26(1) |

| b (Å) | 11.16(1) |

| c (Å) | 19.63(3) |

| β (°) | 95.5(1) |

| Volume (ų) | - |

| Z | - |

This table represents data for a structurally similar cyano-compound and serves as an example of the detailed information obtained from an X-ray crystallographic study. nih.gov

Catalytic Approaches and Ligand Design for Selective Transformations

The development of catalytic methods for the selective transformation of highly functionalized molecules like ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is a significant goal in modern organic synthesis. The isocyanate and acrylate moieties offer multiple reactive sites, making chemo-, regio-, and stereoselective catalysis a formidable challenge.

Catalytic approaches would likely focus on leveraging the unique electronic and steric properties of the substrate. For instance, asymmetric catalysis could be employed to achieve enantioselective additions to the acrylate double bond. This would typically involve the use of a chiral catalyst, composed of a metal center and a carefully designed chiral ligand. The ligand's structure is crucial as it creates a chiral environment around the metal, influencing the trajectory of the incoming reagent and thus favoring the formation of one enantiomer over the other.

Key areas for catalytic development would include:

Asymmetric Hydrogenation: The use of chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) with chiral phosphine (B1218219) ligands could enable the enantioselective reduction of the C=C double bond.

Conjugate Addition Reactions: Chiral Lewis acids or organocatalysts could be employed to control the stereochemistry of nucleophilic additions to the β-position of the acrylate.

Cycloaddition Reactions: Catalysts could be used to control the diastereo- and enantioselectivity of [3+2] or [4+2] cycloaddition reactions, potentially involving the isocyano group or the acrylate system.

The design of ligands is central to the success of these approaches. Ligands would need to be tailored to the specific reaction, considering factors such as:

Bite Angle: In bidentate ligands, this influences the geometry and electronic properties of the metal center.

Steric Hindrance: Bulky groups on the ligand can create chiral pockets that control substrate approach.

Electronic Effects: Electron-donating or -withdrawing groups on the ligand can modulate the reactivity of the metal catalyst.

Despite the potential for such applications, a review of the current scientific literature indicates a lack of specific research on catalytic transformations involving ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate. The development of bespoke catalysts and ligands for this particular substrate remains an open area for future investigation.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis of Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate

The electronic structure of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is characterized by a complex interplay of its functional groups. The molecule possesses a highly conjugated system, which includes the acrylate (B77674) backbone, the dimethylamino group, and the isocyano group. This extended π-system is expected to result in a delocalization of electron density across the molecule.

Key features of its electronic structure would include:

Electron-donating and withdrawing groups: The dimethylamino group acts as a strong electron-donating group through resonance, pushing electron density into the C=C double bond. Conversely, the acrylate ester and the isocyano group are electron-withdrawing, pulling electron density towards the oxygen and nitrogen atoms.

Polarity: The combination of these opposing electronic effects creates a molecule with significant charge separation and a large dipole moment. The nitrogen of the dimethylamino group and the oxygen atoms of the acrylate group will possess partial negative charges, while the carbon backbone will have regions of partial positive charge.

A detailed analysis of the electronic structure would typically involve quantum chemical calculations to determine properties such as atomic charges, bond orders, and the energies and shapes of molecular orbitals.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, computational studies could predict its reactivity in various transformations, such as cycloadditions, nucleophilic additions, and rearrangements.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathway among several possibilities. For instance, in a reaction involving this compound, computational methods could distinguish between a concerted or a stepwise mechanism by locating the corresponding transition states and intermediates. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: For ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, the HOMO is expected to be located primarily on the electron-rich part of the molecule, likely involving the dimethylamino group and the C=C double bond. This region would be susceptible to attack by electrophiles.

LUMO: The LUMO is anticipated to be localized on the electron-deficient parts of the molecule, such as the carbonyl carbon of the ester group and the carbon of the isocyano group. These sites would be the primary targets for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational calculations can provide precise energies and visualizations of these frontier orbitals, offering valuable insights into the molecule's reactivity patterns.

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.

Negative Potential (Red/Yellow): Regions of negative electrostatic potential indicate an excess of electron density and are prone to electrophilic attack. In related molecules, these areas are typically localized around electronegative atoms like oxygen and nitrogen. nih.gov For ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, the carbonyl oxygen of the ester group and the nitrogen of the isocyano group would be expected to show strong negative potential.

Positive Potential (Blue): Regions of positive electrostatic potential indicate a deficiency of electrons and are susceptible to nucleophilic attack. nih.gov These areas are usually found around hydrogen atoms attached to electronegative atoms or on electron-poor centers.

Zero Potential (Green): Green areas represent regions of neutral potential. nih.gov

MEP analysis of similar conjugated systems confirms that the distribution of electrostatic potential is a reliable predictor of intermolecular interactions and chemical reactivity. nih.gov

Prediction of Structure-Reactivity Relationships

By systematically modifying the structure of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate in silico and calculating various electronic and energetic descriptors, it is possible to establish quantitative structure-reactivity relationships (QSRRs). For example, one could investigate how substituting the methyl groups on the nitrogen or the ethyl group on the ester affects the molecule's reactivity.

Computational descriptors that can be correlated with reactivity include:

HOMO and LUMO energies

Hardness and softness (related to the HOMO-LUMO gap) physchemres.org

Electronegativity physchemres.org

Atomic charges

Dipole moment

These theoretical descriptors can provide a rational basis for designing new molecules with tailored reactivity for specific applications. physchemres.org

Conformation Analysis and Stereochemical Impact on Reactivity

The three-dimensional structure and conformational flexibility of a molecule can have a significant impact on its reactivity. For ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, several conformational isomers are possible due to rotation around single bonds, such as the C-N bond of the dimethylamino group and the C-O bond of the ester group.

Computational methods can be used to:

Identify stable conformers: By performing a conformational search, the various low-energy conformations of the molecule can be identified.

Determine rotational barriers: The energy barriers for rotation around key single bonds can be calculated, providing insight into the molecule's flexibility.

Analyze steric effects: The different conformations will present different steric environments around the reactive sites, which can influence the approach of a reactant and thus affect the stereochemical outcome of a reaction.

Studies on similar planar molecules, such as other cyanoacrylate derivatives, have shown that even the conformation of a flexible fragment like an ethyl group can be influenced by crystal packing forces and intermolecular interactions. nih.gov Understanding the preferred conformations of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is therefore crucial for a complete picture of its reactivity.

Future Perspectives and Research Directions in Ethyl 2z 3 Dimethylamino 2 Isocyanoacrylate Chemistry

Development of Novel Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. frontiersin.orguniba.it Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are cornerstones of this field, enabling the construction of diverse molecular libraries. frontiersin.orgnih.govmdpi.com

The future application of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate in this domain is ripe with possibilities. Its inherent functionalities can be exploited to design novel MCRs that yield unique heterocyclic scaffolds currently inaccessible through traditional methods. Research should be directed towards reactions that engage more than one of its functional groups in a single, one-pot operation. For instance, new MCRs could be designed where the isocyanide group participates in a classic Ugi-type reaction, while the acrylate (B77674) moiety simultaneously undergoes a conjugate addition or cycloaddition with another component. Such tandem processes would lead to highly complex and diverse molecular architectures.

Future research could explore the development of pseudo-multicomponent reactions where the compound acts as a linchpin, reacting sequentially with different reagents in a one-pot fashion to build complex structures. nih.gov The exploration of novel reaction partners beyond the conventional aldehydes, amines, and carboxylic acids will be crucial in unlocking new chemical space.

Table 1: Potential Novel MCR Scaffolds from Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate

| MCR Type | Potential Reactants | Resulting Scaffold |

| Ugi / Michael Addition Tandem | Aldehyde, Amine, Carboxylic Acid, Michael Acceptor | Highly substituted piperidones or other nitrogen heterocycles |

| Passerini / Diels-Alder Tandem | Aldehyde, Carboxylic Acid, Diene | Complex polycyclic α-acyloxy amides |

| [4+1] Cycloaddition | Dienophile | Functionalized cyclopentene (B43876) derivatives |

| Novel 4-Component Reaction | 1,3-Dicarbonyl, Amine, Aldehyde | Dihydropyridine or related heterocyclic cores |

Expanding the Scope of Asymmetric Synthesis

Asymmetric synthesis is a critical field for producing enantiomerically pure compounds, particularly for pharmaceutical applications. nih.gov The development of catalytic asymmetric transformations involving isocyanides has recently emerged as a powerful strategy for creating structurally diverse chiral scaffolds. beilstein-journals.orgresearchgate.net Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate presents an excellent, yet largely unexplored, substrate for asymmetric catalysis.

Future research should focus on two main areas:

Asymmetric reactions at the α-carbon: While it is known that chiral α-substituted isocyanoacetates can be configurationally unstable, investigating their use in specific MCRs with minimal epimerization is a worthwhile endeavor. nih.gov

Asymmetric transformations of the acrylate moiety: The carbon-carbon double bond is a prime target for asymmetric conjugate addition, cycloaddition, and hydrogenation reactions.

The development of novel chiral catalysts is paramount. Chiral Lewis acids could be employed to activate the acrylate system, facilitating enantioselective Michael additions. nih.govmdpi.com Similarly, chiral organocatalysts, which have proven effective in a range of asymmetric transformations, could be designed to control the stereochemical outcome of reactions involving this substrate. beilstein-journals.org The application of chiral isocyanides in MCRs could also induce diastereoselection, providing another avenue for controlling stereochemistry. researchgate.net Success in this area would provide access to novel chiral building blocks for drug discovery and materials science.

Integration into Flow Chemistry and Continuous Processes

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and the potential for automation and scalability. chemrxiv.orgresearchgate.net These benefits are particularly relevant for isocyanide chemistry, which often involves volatile, odorous, and potentially unstable reagents. rsc.orgrsc.org

A key future direction is the integration of syntheses involving ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate into continuous flow systems. A continuous flow approach could enable the on-demand synthesis, purification, and immediate in-line use of the isocyanide in subsequent reactions, such as MCRs. chemrxiv.orgresearchgate.netrsc.org This "just-in-time" production would mitigate issues related to the compound's stability and handling, making its application safer and more efficient, especially on an industrial scale.

Future research could focus on developing integrated flow platforms that combine the synthesis of the isocyanide with a subsequent multicomponent reaction. Such a telescoped process would streamline the production of complex molecules, reduce waste, and minimize manual handling. The optimization of reactor design, solvent choice, and reaction conditions within a flow paradigm will be critical for achieving high yields and purities.

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. nih.gov MCRs are inherently green due to their high atom economy, step economy, and tendency to reduce waste. frontiersin.orguniba.itsci-hub.se The use of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate in MCRs aligns well with these principles.

However, a significant challenge for the "greenness" of isocyanide chemistry is the traditional synthesis of isocyanides themselves, which often involves hazardous reagents and poor atom economy. sci-hub.se A crucial area for future research is the development of greener, more sustainable synthetic routes to ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate and other isocyanides.

Further sustainable practices to be explored include:

Use of Green Solvents: Performing MCRs in environmentally friendly solvents like water or bio-derived solvents is a key goal. nih.govmdpi.com Isocyanide-based MCRs have been shown to work effectively in water, which can accelerate reaction rates and simplify product isolation. nih.govresearchgate.net

Catalyst Recycling: Employing heterogeneous or recyclable catalysts can significantly reduce waste and process costs. mdpi.com

Energy Efficiency: Utilizing energy-efficient activation methods such as microwave or ultrasonic irradiation could shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.com

By focusing on the entire lifecycle of the compound, from its synthesis to its application, its utility as a green chemical building block can be fully realized.

Exploration of New Catalytic Systems for its Transformations

While many isocyanide-based reactions can proceed without a catalyst, the exploration of novel catalytic systems can unlock new reaction pathways, improve selectivity, and enable transformations under milder conditions. For ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, this represents a significant area for future investigation.

Potential catalytic avenues include:

Lewis Acid Catalysis: Chiral or achiral Lewis acids can activate the acrylate system towards nucleophilic attack, facilitating novel conjugate addition reactions. They can also play a role in activating carbonyl or imine components in MCRs. nih.gov

Transition Metal Catalysis: Catalysts based on palladium, silver, copper, or gold are known to mediate a wide array of transformations involving isocyanides, including insertions and cycloadditions. beilstein-journals.orgresearchgate.net Applying these systems to ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate could lead to the discovery of unprecedented cyclization and functionalization reactions.

Photocatalysis: Visible-light photocatalysis offers a powerful tool for generating radical intermediates under mild conditions. ims.ac.jp This approach could be used to initiate novel radical-based additions or cyclizations involving the acrylate or isocyanide moieties of the target molecule.

Biocatalysis: The use of enzymes to catalyze reactions could offer unparalleled selectivity, particularly for asymmetric transformations, under environmentally benign aqueous conditions.

Developing a broader catalytic toolbox will be essential for unlocking the full synthetic potential of this versatile compound.

Table 2: Prospective Catalytic Systems and Their Applications

| Catalyst Type | Mode of Action | Potential Transformation |

| Chiral Lewis Acids | Activation of acrylate C=C bond | Enantioselective Michael Additions |

| Palladium Complexes | Isocyanide Insertion / C-H Activation | Synthesis of complex heterocycles |

| Silver / Gold Salts | π-Acid Catalysis | Asymmetric [3+2] Cycloadditions |

| Photocatalysts | Single Electron Transfer (SET) | Radical-mediated cascade cyclizations |

Advanced Functional Material Synthesis Applications

The unique combination of functional groups in ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate makes it an intriguing candidate for the synthesis of advanced functional materials. frontiersin.org While this area is largely unexplored, several future research directions can be envisioned.

Polymer Synthesis: The acrylate group can participate in radical or anionic polymerization to create novel polymers. The resulting materials would feature pendant isocyanide and dimethylamino groups along the polymer backbone. These functional groups could be used for post-polymerization modification, allowing for the covalent attachment of drugs, biomolecules, or other functional units. researchgate.net

Hydrogel Formation: The reactivity of the isocyanide and acrylate groups could be harnessed in cross-linking reactions to form functional hydrogels. These materials could find applications in drug delivery, tissue engineering, or as self-healing materials. encyclopedia.pub

Surface Modification: The compound could be used to modify surfaces, introducing isocyanide functionalities that can coordinate to metal surfaces or participate in surface-initiated MCRs to create complex, functionalized coatings.

The ability to build complex structures through MCRs and then polymerize them, or to incorporate this functional monomer into existing polymer systems, opens a pathway to materials with tailored chemical, physical, and biological properties. nih.govfraunhofer.de

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate?

Methodological Answer: Synthesis optimization should focus on reaction conditions (temperature, solvent polarity, and catalyst selection) to stabilize the Z-configuration. For example, using nucleophilic substitution or condensation reactions (as seen in analogous cyanoacrylates) with dimethylamine derivatives under inert atmospheres can minimize side reactions . Monitoring reaction progress via TLC or NMR spectroscopy is critical to ensure intermediate stability.

Q. How can spectroscopic techniques distinguish between Z/E isomers of this compound?

Methodological Answer: NMR spectroscopy is essential: the coupling constants (J-values) of the α,β-unsaturated ester protons differ between Z and E isomers due to spatial proximity in the Z-form. For example, Z-isomers typically show J-values <12 Hz, while E-isomers exceed 12 Hz . IR spectroscopy can also confirm the isocyano group (sharp peak ~2150 cm⁻¹) and ester carbonyl (~1700 cm⁻¹).

Q. What solvents are compatible with this compound for reactivity studies?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stabilize the electron-deficient isocyano group. However, nucleophilic solvents (e.g., alcohols, amines) should be avoided to prevent undesired nucleophilic attack on the isocyano moiety . Solvent choice must align with reaction goals—e.g., DCM for electrophilic additions.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, SCXRD in analogous cyanoacrylates revealed how substituents on the dimethylamino group influence packing efficiency and hydrogen-bond networks . Pre-crystallization steps (slow evaporation in dichloromethane/hexane) are critical for obtaining high-quality crystals.

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with target proteins (e.g., enzymes with nucleophilic active sites). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (e.g., LUMO localization on the isocyano group), which correlate with electrophilic reactivity . Pair these with MD simulations to assess binding stability over time.

Q. How can contradictory reactivity data in literature be reconciled for this compound?

Methodological Answer: Systematic comparative studies under controlled conditions (pH, solvent, temperature) are necessary. For example, conflicting reports on nucleophilic addition rates may arise from solvent polarity effects or trace water contamination. Replicate experiments using rigorously dried solvents and characterize intermediates via LC-MS to identify competing pathways .

Q. What strategies improve regioselectivity in cycloaddition reactions involving this compound?

Methodological Answer: Use Lewis acid catalysts (e.g., ZnCl₂) to polarize the α,β-unsaturated system, directing cycloaddition to the β-position. For asymmetric induction, chiral auxiliaries or organocatalysts (e.g., proline derivatives) can enforce stereochemical control. Monitor regioselectivity via NOESY NMR or SCXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.